molecular formula C13H12FNO2 B2369803 N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 923114-16-3

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2369803
CAS No.: 923114-16-3
M. Wt: 233.242
InChI Key: FENMTRKQUPUFFZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a 2-fluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom enhances its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of a fluorine atom on the phenyl ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(2-fluorophenyl)-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENMTRKQUPUFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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